For example, the synthesis of a related compound, 1-benzyl-N-(3,5-di-tert-butylsalicylidene)piperidin-4-amine, is described. [] This synthesis involves reacting 1-benzylpiperidin-4-amine with 3,5-di-tert-butylsalicylaldehyde. Similarly, the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine utilizes 2,4-dichloro-5-fluoropyrimidine as a starting material and involves a multistep reaction sequence, including protection and deprotection steps. []
Although specific structural data for 1-propylpiperidin-4-amine is not available in the provided abstracts, related compounds offer insights. For instance, the crystal structure of (3E,5E)-3,5-Bis(2-chlorobenzylidene)-1-propylpiperidin-4-one, a derivative, reveals the piperidin-4-one ring adopts a distorted chair conformation. [] Similarly, the crystal structure of 1-isobutyl-N,N-dimethyl-1H-imidazo[4,5-c]quinolin-4-amine, another derivative, reveals a nearly planar 1H-imidazo[4,5-c]quinoline ring system. [] These structures suggest that the conformation of 1-propylpiperidin-4-amine might also be influenced by steric interactions with its substituents.
1-Propylpiperidin-4-amine is susceptible to various chemical transformations due to the presence of both amine and piperidine functionalities. The amine group can participate in reactions such as alkylation, acylation, and condensation with aldehydes or ketones to form imines (Schiff bases). [, , ] The piperidine ring can undergo reactions like ring opening or ring expansion, depending on the reaction conditions.
For instance, pyrrolo[2,3-d]pyrimidin-4-amine derivatives, synthesized using a piperidin-4-amine scaffold, act as potent inhibitors of NF-κB inducing kinase (NIK) and showed promising results in treating psoriasis by attenuating pro-inflammatory cytokine and chemokine gene expression. [] This suggests that the amine group might play a role in binding to the active site of NIK.
Another example demonstrates that pyrazolo[3,4-d]pyrimidin-4-amine derivatives, incorporating a piperidin-4-amine moiety, exhibit potent and selective inhibition of RET gatekeeper mutants, particularly in thyroid carcinoma. [] This finding suggests a crucial role of the amine group in interacting with the target kinase.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: